4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline
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Overview
Description
4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline is an organic compound with the molecular formula C10H13BrN2O3 It is characterized by the presence of a bromine atom, an ethoxy group, an ethyl group, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 4-bromo-5-ethoxyaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position of the aniline ring.
Ethylation: The nitroaniline derivative is then subjected to ethylation using ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group at the nitrogen atom.
Purification: The final product is purified through recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst or iron powder in hydrochloric acid.
Substitution: Sodium hydroxide or sodium methoxide in methanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: 4-Bromo-5-ethoxy-N-ethyl-2-aminoaniline.
Substitution: 4-Hydroxy-5-ethoxy-N-ethyl-2-nitroaniline.
Oxidation: 4-Bromo-5-ethoxy-N-ethyl-2-nitrobenzoic acid.
Scientific Research Applications
4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of novel materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-nitroaniline
- 4-Bromo-5-ethoxy-2-nitroaniline
- 4-Bromo-N-ethyl-2-nitroaniline
Uniqueness
4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline is unique due to the presence of both ethoxy and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-5-ethoxy-N-ethyl-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-3-12-8-6-10(16-4-2)7(11)5-9(8)13(14)15/h5-6,12H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTPMIRSLYSXIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681504 |
Source
|
Record name | 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-88-0 |
Source
|
Record name | 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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